2-méthylbutanoate d’éthyle

Vue d'ensemble

Description

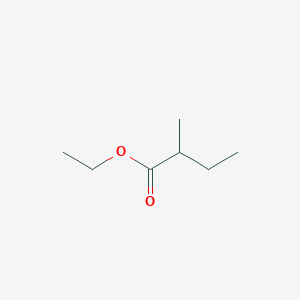

Ethyl 2-methylbutyrate, also known as ethyl 2-methylbutanoate, is a fatty acid ethyl ester obtained by the formal condensation of 2-methylbutyric acid with ethanol. It is a naturally occurring ester found in various fruits such as apples, strawberries, and blueberries. This compound is known for its pleasant fruity aroma, making it a valuable flavoring agent in the food and beverage industry .

Applications De Recherche Scientifique

Ethyl 2-methylbutyrate has diverse applications in scientific research:

Chemistry: Used as a flavoring agent in the synthesis of various esters and as a reagent in organic synthesis.

Biology: Studied for its role as a plant metabolite and its effects on plant physiology.

Medicine: Investigated for its potential therapeutic properties and its role as a human metabolite.

Industry: Widely used in the food and beverage industry as a flavoring agent and in the fragrance industry for its pleasant aroma

Mécanisme D'action

Target of Action

Ethyl 2-methylbutyrate is primarily a flavoring agent and a fragrance . It is a key constituent of the aroma of baked wines and a potential contributor to the aroma of fresh strawberries . Therefore, its primary targets are the olfactory receptors that detect smell.

Mode of Action

As an ester, Ethyl 2-methylbutyrate interacts with its targets (olfactory receptors) by binding to them and triggering a signal transduction pathway that results in the perception of a specific smell

Biochemical Pathways

The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When Ethyl 2-methylbutyrate binds to an olfactory receptor, it triggers a cascade of biochemical events leading to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

The pharmacokinetics of Ethyl 2-methylbutyrate, like other volatile organic compounds, involves absorption, distribution, metabolism, and excretion (ADME). Upon inhalation, it is rapidly absorbed through the respiratory tract and distributed throughout the body. Metabolism likely occurs in the liver, and the metabolites are excreted via the kidneys . .

Result of Action

The primary result of Ethyl 2-methylbutyrate’s action is the perception of a specific smell. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathway that leads to the generation of a nerve impulse .

Action Environment

The action of Ethyl 2-methylbutyrate can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity . Furthermore, the presence of other volatile compounds can influence the perception of smell by competitive binding to olfactory receptors.

Analyse Biochimique

Biochemical Properties

Ethyl 2-methylbutyrate plays a role in biochemical reactions, particularly in the generation of aroma in various fruits and wines . It interacts with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a fruity smell . The nature of these interactions is primarily through binding to the active sites of these receptors .

Cellular Effects

They can permeate the cell membrane and interact with intracellular molecules, potentially influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Ethyl 2-methylbutyrate primarily involves its role as an odorant. It binds to olfactory receptors in the nose, triggering a cascade of biochemical events that result in the perception of smell

Metabolic Pathways

Ethyl 2-methylbutyrate is involved in the metabolic pathways related to the breakdown and synthesis of esters. It’s produced through the esterification of 2-methylbutyric acid and ethanol

Transport and Distribution

As an ester, it’s likely to be lipophilic and may be able to passively diffuse across cell membranes

Subcellular Localization

Given its lipophilic nature, it may localize to lipid-rich areas of the cell such as the cell membrane

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2-methylbutyrate is typically synthesized through the esterification of 2-methylbutyric acid with ethanol. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and involves refluxing the mixture to achieve the desired ester .

Industrial Production Methods: In industrial settings, the continuous production method is employed to enhance efficiency and yield. This method involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle, followed by total refluxing. The crude ester is then distilled, purified, and collected as the final product .

Types of Reactions:

Esterification: The primary reaction for the synthesis of ethyl 2-methylbutyrate.

Hydrolysis: Ethyl 2-methylbutyrate can undergo hydrolysis in the presence of water and an acid or base to yield 2-methylbutyric acid and ethanol.

Oxidation: This compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

Common Reagents and Conditions:

Acids: p-Toluenesulfonic acid for esterification.

Bases: Sodium hydroxide for hydrolysis.

Oxidizing Agents: Potassium permanganate for oxidation reactions.

Major Products Formed:

Hydrolysis: 2-Methylbutyric acid and ethanol.

Oxidation: Various oxidation products depending on the specific conditions

Comparaison Avec Des Composés Similaires

Ethyl butyrate: Another ester with a fruity aroma, commonly used as a flavoring agent.

Methyl butyrate: Similar in structure but with a methyl group instead of an ethyl group, also used in flavoring.

Ethyl hexanoate: A longer-chain ester with a fruity aroma, used in flavoring and fragrance applications.

Uniqueness: Ethyl 2-methylbutyrate is unique due to its specific molecular structure, which imparts a distinct fruity aroma reminiscent of apples and strawberries. Its presence in various fruits and its role as a natural flavoring agent make it particularly valuable in the food and beverage industry .

Activité Biologique

Ethyl 2-methylbutyrate (CAS # 7452-79-1) is an ester commonly used in the food and fragrance industries due to its fruity aroma. Beyond its sensory attributes, this compound exhibits various biological activities that are of interest in toxicology, pharmacology, and environmental science.

Ethyl 2-methylbutyrate is a colorless liquid with a fruity odor reminiscent of apple or pineapple. Its molecular formula is C₇H₁₄O₂, and it has a molecular weight of 130.19 g/mol. The compound is soluble in organic solvents and has low water solubility, which influences its behavior in biological systems.

Genotoxicity

Research indicates that ethyl 2-methylbutyrate does not exhibit genotoxic properties. In a safety assessment, it was determined that the compound did not induce mutations in bacterial strains in the Ames test, suggesting a low potential for DNA damage under the tested conditions . This finding is supported by data from structural analogs, which further confirm the absence of genotoxic effects.

Repeated Dose Toxicity

In a combined repeated dose toxicity study (OECD 422), ethyl 2-methylbutyrate was administered to Sprague Dawley rats at doses of 0, 250, 500, or 1000 mg/kg/day. The study reported no treatment-related adverse effects on mortality, clinical signs, or organ pathology, establishing a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day . This indicates that the compound is relatively safe for repeated exposure at these levels.

Anti-inflammatory and Antioxidant Activities

Emerging studies suggest that ethyl 2-methylbutyrate may possess anti-inflammatory properties. For instance, it has been shown to reduce inflammation markers in cell cultures exposed to oxidative stress . The compound's ability to modulate inflammatory responses could have implications for its use in therapeutic applications.

Effects on Human Health

Ethyl 2-methylbutyrate has been evaluated for its potential impact on human health through exposure studies. In one study assessing cabin air quality, lower concentrations of ethyl 2-methylbutyrate were recorded in vehicle cabins compared to homes, suggesting that environmental exposure levels are generally low . This finding is relevant for assessing potential health risks associated with prolonged exposure to this compound in enclosed environments.

Safety Assessment in Fragrance Use

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated ethyl 2-methylbutyrate's safety profile for use in fragrance applications. The assessment concluded that there were no significant safety concerns regarding skin sensitization or reproductive toxicity at current usage levels .

Environmental Impact Studies

The environmental safety of ethyl 2-methylbutyrate has also been investigated. Studies indicate that the compound does not bioaccumulate significantly and poses minimal risk to aquatic organisms at typical environmental concentrations . This aspect is crucial for understanding its ecological footprint.

Summary Table of Biological Activities

| Activity | Findings |

|---|---|

| Genotoxicity | Non-mutagenic in Ames test |

| Repeated Dose Toxicity | NOAEL established at 1000 mg/kg/day |

| Anti-inflammatory Potential | Reduces inflammation markers in vitro |

| Environmental Safety | Minimal risk to aquatic life |

Propriétés

IUPAC Name |

ethyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052488 | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl-2-methyl butyrate appears as a colorless oily liquid with a fruity odor. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes., Dry Powder, Liquid; Liquid, colourless liquid/strong, green-fruity, apple-like odour | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

132.00 to 133.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, propylene glycol; very slightly soluble in water; miscible with most fixed oils | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.870 | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/28/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7452-79-1 | |

| Record name | ETHYL-2-METHYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21902 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7452-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007452791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1T4AB29DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methylbutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.